Isovalerylurea
Overview
Description
Isovalerylurea is a chemical compound that is classified as a urea derivative. It is synthesized by the reaction of isovaleric acid with urea. Isovalerylurea has been found to have various biochemical and physiological effects, making it a subject of interest in scientific research.
Scientific Research Applications
Metabolites in Human Urine : Isovalerylurea metabolites, including a-(N-acetylcystein-S-yl)isovalerylurea (AcCVU) and a-(cystein-S-yl)isovalerylurea (CVU), have been identified in human urine following the administration of a-bromoisovalerylurea, a sedative. These findings suggest that Isovalerylurea and its derivatives could be significant in metabolic studies and drug metabolism research (Niederwieser, Steinmann, & Matasović, 1978).
Sedative Agents Research : Isovalerylurea was explored as a potential sedative agent. N-substituted piperazines, including isovaleryl amides, ureas, and biurets, were synthesized and tested. However, no sedative or central nervous system depressant effects were observed in rabbits at the tested dose levels (Keller & LaFORGE, 1952).
Isovaleric Acidemia Treatment : Isovaleric acidemia, a result of isovaleryl-coenzyme A dehydrogenase deficiency, shows marked reduction of free carnitine. Isovalerylcarnitine, a specific metabolite for this disorder, has been identified. L-carnitine therapy has proven effective in preventing hospitalizations in patients with this genetic disorder, highlighting the therapeutic applications of isovalerylurea-related compounds (Roe et al., 1984).
Bacteriostatic Activity against Mycobacterium tuberculosis : Isoxyl, a thiourea derivative closely related to Isovalerylurea, was used clinically for tuberculosis treatment in the 1960s. It inhibits the synthesis of oleic and mycolic acids in Mycobacterium tuberculosis. Understanding the mode of action of isoxyl contributes to the broader understanding of thiourea derivatives, including isovalerylurea (Korduláková et al., 2007).
Isovaleric Acidemia Dietary Compliance : Research shows varying outcomes in isovaleric acidemia, potentially due to dietary compliance. This research adds to the understanding of how diet and metabolism interact with isovalerylurea-related compounds (Castorina et al., 2008).
properties
IUPAC Name |
N-carbamoyl-3-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4(2)3-5(9)8-6(7)10/h4H,3H2,1-2H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPBSNKRUDROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340881 | |
Record name | ISOVALERYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isovalerylurea | |
CAS RN |
2274-08-0 | |
Record name | ISOVALERYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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